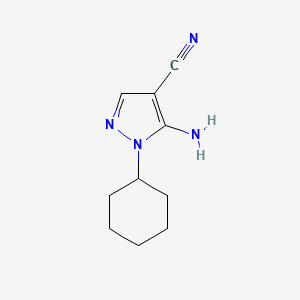

5-氨基-1-环己基-1H-吡唑-4-腈

描述

“5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The synthesis has been carried out using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The yield of the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles was found to be between 86–96% .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .科学研究应用

合成技术

- 开发了一种利用氧化铝-二氧化硅负载的MnO2作为水中的可循环催化剂的新型5-氨基-1H-吡唑-4-腈衍生物合成方法。该方法为化合物提供了86-96%的高产率(Poonam & Singh, 2019)。

反应机理和衍生物

- 5-氨基-3-(氰基甲基)-1H-吡唑-4-腈与3-芳基-2,4-二(乙氧羰基)-5-羟基-5-甲基环己酮在乙酸中反应生成新的六氢吡唑并[1,5-a]喹唑啉。使用各种核磁共振技术研究了产物的机理和结构确认(Dotsenko et al., 2018)。

晶体和分子结构分析

- 分析了5-氨基-1-(2-氯乙基)-1H-吡唑-4-腈的晶体结构,揭示了通过分子间N-H…N和C-H…Cl相互作用稳定了结构(Fathima et al., 2014)。

绿色合成方法

- 抗坏血酸钠被用作5-氨基吡唑-4-腈和6-氨基-1,4-二氢吡喃并[2,3-c]吡唑-5-腈的生态友好型合成的催化剂。该方法强调使用绿色溶剂和最少的废物(Kiyani & Bamdad, 2018)。

工业应用的创新合成

- 合成了新的2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-腈,在各个行业具有潜在应用。这些化合物是通过涉及5-氨基-3-芳基氨基-1H-吡唑-4-腈和α-溴苯乙酮衍生物的环缩合过程获得的(Khalafy et al., 2014)。

微波辅助绿色合成方法

- 开发了一种微波辅助方案来合成吡唑核的席夫碱化合物,突出了该方法的效率和生态友好性。这种方法减少了有毒溶剂和有害残留物的使用(Karati et al., 2022)。

缓蚀研究

- 研究了吡喃吡唑衍生物在HCl溶液中对低碳钢的缓蚀性能。该研究采用重量分析、电化学和DFT研究等多种技术来评估这些缓蚀剂的效率(Yadav et al., 2016)。

作用机制

Target of Action

The primary targets of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile are currently under investigation. It has been suggested that it may interact with certain enzymes and receptors in the body .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Biochemical Pathways

It is suggested that it may influence several pathways due to its potential interaction with various enzymes and receptors .

Result of Action

It is believed to cause changes in cellular processes due to its interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect its activity .

生化分析

Biochemical Properties

It is known that pyrazole derivatives, which include this compound, have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .

Cellular Effects

It is known that pyrazole derivatives have been reported to have biological effects such as anti-tumor, antibacterial, antidepressant, analgesic, and antiviral activities .

Molecular Mechanism

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold, which includes this compound, is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It is known that pyrazole derivatives have been reported to have appreciable anti-hypertensive activity in vivo .

属性

IUPAC Name |

5-amino-1-cyclohexylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h7,9H,1-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAATKSPVKTECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2463337.png)

![N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463342.png)

![1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2463343.png)

![7-Chloro-2-methyl-furo[3,2-B]pyridine](/img/structure/B2463344.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2463346.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2463349.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2463350.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2463351.png)

![Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate](/img/structure/B2463353.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2463354.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2463355.png)